molecular formula C17H24BrFN2O B5048099 1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B5048099
M. Wt: 371.3 g/mol
InChI Key: RZDADTNNCUNMSQ-UHFFFAOYSA-N
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Description

1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is an organic compound that features a piperidine ring substituted with a bromo-fluorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl chloride and N,N-diethylpiperidine-3-carboxamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 3-bromo-4-fluorobenzyl chloride is reacted with N,N-diethylpiperidine-3-carboxamide under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carboxamide group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Boronic acids and palladium catalysts under mild conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidine ring or carboxamide group.

    Reduction: Reduced forms of the piperidine ring or carboxamide group.

    Coupling: Coupled products with different aryl or alkyl groups.

Scientific Research Applications

1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler analog with similar substitution patterns.

    4-Fluorophenylboronic acid: Another compound with a fluorophenyl group, used in coupling reactions.

    2-Bromo-1-fluoro-4-methoxybenzene: A related compound with a methoxy group instead of a piperidine ring.

Uniqueness

1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to its combination of a piperidine ring, a bromo-fluorophenyl group, and a carboxamide group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrFN2O/c1-3-21(4-2)17(22)14-6-5-9-20(12-14)11-13-7-8-16(19)15(18)10-13/h7-8,10,14H,3-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDADTNNCUNMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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